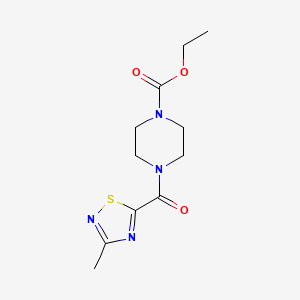

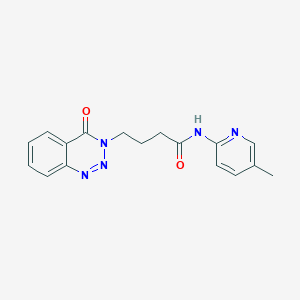

Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate . This is a bioactive nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of the compound can be confirmed using techniques like IR, 1H NMR, C, H, N analysis, and LCMS .Chemical Reactions Analysis

The compound may be used in the preparation of compounds with potent fungicidal activity: 1,2,3-thiadiazole bearing hydrazone derivatives; 2-(4′-methyl-1′,2′,3′-thiadiazol)-5-substituted-1,3,4-oxadiazole derivatives; 1,2,3-thiadiazole bearing 1,2,4-triazole derivatives .Physical And Chemical Properties Analysis

The compound has an empirical formula of C6H8N2O2S, a CAS Number of 18212-20-9, and a molecular weight of 172.20 . It has a refractive index of n20/D 1.5050 (lit.) and a density of 1.265 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Activities

The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, resulted in compounds screened for antimicrobial, antilipase, and antiurease activities. Some displayed moderate antimicrobial activity against test microorganisms, with two compounds exhibiting antiurease activity and four displaying antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activity of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives

New derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole rings were synthesized and demonstrated antimicrobial properties against various bacteria and fungi, particularly against B. subtilis and fungi. Derivatives carrying a 1,3,4-thiadiazole ring generally showed higher antimicrobial activity (Önkol, Doğruer, Uzun, Adak, Özkan, & Şahin, 2008).

Benzofuran and Benzo[d]isothiazole Derivatives as Mycobacterium tuberculosis Inhibitors

A series of benzofuran and benzo[d]isothiazole derivatives were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis DNA GyrB. One compound, in particular, demonstrated promising inhibitory activity and was not cytotoxic in eukaryotic cells at relevant concentrations (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).

Synthesis and Evaluation of Carbazole Derivatives

Carbazole derivatives synthesized from ethyl choloroacetate and carbazole were evaluated for their antibacterial, antifungal, and anticancer activities. Some compounds showed significant activity against bacterial and fungal strains and were active against the Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).

Safety And Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, which means it can cause eye irritation, skin irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3S/c1-3-18-11(17)15-6-4-14(5-7-15)10(16)9-12-8(2)13-19-9/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAWWAWZXBGXTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NC(=NS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2461611.png)

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2461612.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2461616.png)

![methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine](/img/structure/B2461618.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2461619.png)

![7-Fluoro-2-methyl-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2461622.png)

![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2461623.png)

methanone](/img/structure/B2461624.png)

![4-Phenyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2461630.png)

![methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2461632.png)